2-Bromo-4,5-dimethylpyridin-3-amine
Description
2-Bromo-4,5-dimethylpyridin-3-amine is a halogenated pyridine derivative characterized by a bromine atom at position 2, methyl groups at positions 4 and 5, and an amine group at position 3 of the pyridine ring. The bromine substituent introduces electron-withdrawing effects, while the methyl groups (electron-donating) and the amine group (electron-rich) influence the compound’s electronic distribution, solubility, and reactivity.
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
2-bromo-4,5-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-10-7(8)6(9)5(4)2/h3H,9H2,1-2H3 |
InChI Key |
LTEJZNCLMVQNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethylpyridin-3-amine can be achieved through several methods. One common approach involves the bromination of 4,5-dimethylpyridin-3-amine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize reaction conditions, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
2-Bromo-4,5-dimethylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: Used in the development of organic semiconductors and liquid crystals.
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethylpyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Positional Isomer: 2-Bromo-4,6-dimethylpyridin-3-amine
Structural Differences :
- Substituent Positions : Methyl groups at positions 4 and 6 instead of 4 and 4.
- Synthetic Utility : lists this compound with MDL number MFCD03731181 and EINECS 600-607-6, indicating its commercial availability for research. Its stability and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) may differ due to altered steric demands .
Table 1: Key Properties of Positional Isomers
Halogenated Derivatives: 6-Bromo-2-chloro-4-iodopyridin-3-amine
Structural Differences :
- Halogen Diversity : Contains bromine, chlorine, and iodine at positions 6, 2, and 4, respectively.
- Reactivity : The presence of multiple halogens increases electrophilicity, making it a candidate for sequential substitution reactions. Iodine’s larger atomic radius may enhance leaving-group ability in nucleophilic aromatic substitution compared to bromine .
Table 2: Halogenated Pyridine Derivatives
Functionalized Derivatives: 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Structural Differences :
- Trimethylsilyl (TMS) Ethynyl Group : Introduces steric bulk and silicon-based protection for the alkyne moiety.
- Reactivity: The TMS group stabilizes the alkyne, enabling selective deprotection for click chemistry or Sonogashira coupling. This contrasts with the methyl groups in this compound, which primarily influence solubility and electronic effects .
Acetophenone Derivative: 2-Bromo-4'-methoxyacetophenone
Structural Differences :
- Non-Pyridine Backbone: A substituted acetophenone with bromine and methoxy groups.
- Partition Coefficient: Log KOW = 2.1 (), suggesting moderate lipophilicity.
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